Extremely Large Transverse Magnetoresistance: TmSb vs. HoSb at 14 T
TmSb exhibits a transverse magnetoresistance (MR) of 3.31 × 10^4 % at 2.3 K under 14 T [1]. Under comparable conditions (2.65 K, 14 T), the transverse MR of HoSb reaches only 2.42 × 10^4 % [2]. This represents a 37% higher MR for TmSb relative to HoSb, a direct analog that also displays XMR behavior. The difference originates from the distinct electronic structure and the strength of electron-hole compensation.
| Evidence Dimension | Transverse magnetoresistance (MR) |
|---|---|
| Target Compound Data | 3.31 × 10^4 % (TmSb, 2.3 K, 14 T) |
| Comparator Or Baseline | 2.42 × 10^4 % (HoSb, 2.65 K, 14 T) |
| Quantified Difference | +37% (TmSb over HoSb) |
| Conditions | Single-crystal samples; transverse geometry (B ⟂ I); temperature 2.3–2.65 K; magnetic field 14 T |
Why This Matters
A 37% higher MR enhances signal-to-noise ratio in magnetic-field sensing and magnetoresistive device applications, making TmSb a superior candidate when maximum field sensitivity is required.
- [1] Wang, Y.-Y., Zhang, H., Lu, X.-Q., Sun, L.-L., Xu, S., Lu, Z.-Y., Liu, K., Zhou, S., & Xia, T.-L. (2017). Extremely Large Magnetoresistance and Electronic Structure of TmSb. arXiv:1710.08241 [cond-mat.mtrl-sci]. https://arxiv.org/abs/1710.08241 View Source
- [2] Wang, Y.-Y., Sun, L.-L., Xu, S., Su, Y., & Xia, T.-L. (2018). Unusual magnetotransport in holmium monoantimonide. arXiv:1805.12496 [cond-mat.mtrl-sci]. https://arxiv.org/abs/1805.12496 View Source
